4-Pentenoic acid, 4-methyl-, methyl ester

Isomerization Catalysis Nylon Intermediates

4-Pentenoic acid, 4-methyl-, methyl ester (CAS 2258-59-5), also known as methyl 4-methylpent-4-enoate, is a C7H12O2 fatty acid methyl ester characterized by a terminal alkene and a gem-dimethyl substituted internal double bond. It serves as a specialized building block in organic synthesis and materials science, with key physical properties including a predicted LogP of 1.5157 and a polar surface area (PSA) of 26.30 Ų.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 2258-59-5
Cat. No. B3049929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid, 4-methyl-, methyl ester
CAS2258-59-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=C)CCC(=O)OC
InChIInChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h1,4-5H2,2-3H3
InChIKeyGTGLSKYONBFMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenoic Acid, 4-Methyl-, Methyl Ester (CAS 2258-59-5): Procurement and Technical Specifications


4-Pentenoic acid, 4-methyl-, methyl ester (CAS 2258-59-5), also known as methyl 4-methylpent-4-enoate, is a C7H12O2 fatty acid methyl ester characterized by a terminal alkene and a gem-dimethyl substituted internal double bond . It serves as a specialized building block in organic synthesis and materials science, with key physical properties including a predicted LogP of 1.5157 and a polar surface area (PSA) of 26.30 Ų [1].

4-Pentenoic Acid, 4-Methyl-, Methyl Ester (CAS 2258-59-5): Critical Analysis of Generic Substitution


This compound's unique value proposition stems from its specific isomeric structure, which differentiates it from close analogs. Generic substitution is not feasible due to fundamentally different reactivity profiles: the unconjugated 4-methyl-4-pentenoate (target) offers a distinct synthetic handle compared to the conjugated 3-pentenoate isomer [1] or the saturated 4-methylpentanoate . These structural variations result in divergent properties in terms of reactivity, volatility, and downstream application performance, as detailed in the evidence below.

4-Pentenoic Acid, 4-Methyl-, Methyl Ester (CAS 2258-59-5): Quantitative Evidence for Product Differentiation


Isomerization Selectivity: 4-Pentenoate as a High-Value Product from 3-Pentenoate

The 4-pentenoate ester, including the methyl ester target, is a key intermediate in butadiene-based routes to adipic acid and caprolactam (nylon precursors). A patented process demonstrates the selective isomerization of methyl-3-pentenoate to methyl-4-pentenoate using a Ni(0) catalyst with an acid promoter at 80-200°C [1]. The target's value is predicated on its ability to be formed with high selectivity from a readily available isomer, a transformation the saturated analog cannot undergo [1].

Isomerization Catalysis Nylon Intermediates

Reactivity Profile: Polymerization vs. Saturated Analog

The terminal alkene in methyl 4-pentenoate enables its use as a chain transfer agent (CTA) in polymerizations, a function impossible for saturated esters. Methyl 4-pentenoate is documented as a CTA in the polymerization of exo,exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene . The 4-methyl-substituted target is expected to exhibit similar behavior, but with distinct steric and electronic properties that could modulate chain transfer kinetics.

Polymer Chemistry Chain Transfer Agent Olefin Polymerization

Physical Property Comparison: Boiling Point and Volatility

The target compound exhibits intermediate volatility between its unsaturated (methyl 4-pentenoate) and saturated (methyl 4-methylpentanoate) analogs. The predicted LogP of 1.5157 [1] further differentiates it. The presence of the gem-dimethyl group and the internal double bond in the target (C7H12O2, MW 128.17) results in a boiling point higher than the unsubstituted methyl 4-pentenoate (C6H10O2, MW 114.14, BP ~96.2°C [2]) but lower than the saturated methyl 4-methylpentanoate (C7H14O2, MW 130.19, BP ~139-140°C ).

Physical Chemistry Separation Science Volatility

4-Pentenoic Acid, 4-Methyl-, Methyl Ester (CAS 2258-59-5): Key Application Scenarios for Scientific Selection


As a Strategic Intermediate in Nylon Precursor Synthesis

When used as a building block in the multi-step synthesis of adipic acid or caprolactam from butadiene. The compound's specific 4-methyl-4-pentenoate structure is crucial for the isomerization step described in the patent literature, enabling a more efficient route to these high-volume monomers [1]. This scenario leverages the compound's isomeric purity and reactivity, as highlighted in Section 3.

As a Specialty Monomer or Chain Transfer Agent in Polymer Chemistry

In the design of novel polymers where controlled molecular weight or end-group functionality is required. The terminal alkene group, a feature absent in the saturated analog, allows the compound to participate in radical polymerizations as a reactive diluent or chain transfer agent [1]. This application directly depends on the alkene functionality for which the compound is selected over its saturated counterpart.

In Volatility-Dependent Processes or as a Synthetic Intermediate

In research settings requiring a reactive ester with a specific volatility profile for distillation-based purification. The compound's boiling point, predicted to lie between its unsubstituted and saturated analogs [1], provides a unique advantage in separation science. Its use as a building block in organic synthesis, for example in the preparation of heterocycles or natural product analogs, benefits from this distinct property.

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